molecular formula C7H5ClFNO B14859986 6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde

6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde

Cat. No.: B14859986
M. Wt: 173.57 g/mol
InChI Key: VMYOULCIMGHJSH-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-fluoropyridine-2-carbaldehyde. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 6-(Chloromethyl)-4-fluoropyridine-2-carboxylic acid.

    Reduction: Formation of 6-(Chloromethyl)-4-fluoropyridine-2-methanol.

Scientific Research Applications

6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Utilized in the preparation of functional materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-4-fluoropyridine-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a chloromethyl and a fluorine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

6-(chloromethyl)-4-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-3-6-1-5(9)2-7(4-11)10-6/h1-2,4H,3H2

InChI Key

VMYOULCIMGHJSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C=O)F

Origin of Product

United States

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